Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate

Catalog No.
S8186709
CAS No.
M.F
C11H10ClF3O3
M. Wt
282.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acet...

Product Name

Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate

IUPAC Name

ethyl 2-[2-chloro-4-(trifluoromethyl)phenoxy]acetate

Molecular Formula

C11H10ClF3O3

Molecular Weight

282.64 g/mol

InChI

InChI=1S/C11H10ClF3O3/c1-2-17-10(16)6-18-9-4-3-7(5-8(9)12)11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

CXSIMSGMFSCUMV-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C(F)(F)F)Cl

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C(F)(F)F)Cl

Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate is an organic compound characterized by its unique molecular structure, which includes a chloro group and a trifluoromethyl group attached to a phenoxy ring. Its chemical formula is C11H10ClF3O3C_{11}H_{10}ClF_3O_3 and it has a molecular weight of approximately 282.6464 g/mol. This compound is known for its potential applications in various fields, including chemistry, biology, and industry due to its distinct reactivity and properties .

  • Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation and Reduction: The phenoxy group can be oxidized or reduced, modifying the electronic properties of the compound.
  • Hydrolysis: The ester functional group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding acid and alcohol.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride.

Research indicates that Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating better penetration through biological membranes, which is crucial for its activity in pharmaceutical and agrochemical applications .

The synthesis of Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate typically involves a two-step process:

  • Formation of the Phenol Derivative: The reaction begins with 2-chloro-4-(trifluoromethyl)phenol.
  • Esterification: This is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate, usually in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate ester formation .

Industrial Production Methods

In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability of production.

Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate has diverse applications:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for antimicrobial and anti-inflammatory properties.
  • Medicine: Explored for drug development due to its favorable pharmacokinetic properties.
  • Industry: Utilized in developing agrochemicals such as herbicides and pesticides due to its interaction with biological targets in plants .

Studies on the interactions of Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate with biological systems have revealed insights into its mechanism of action. The compound's ability to bind to specific enzymes or receptors plays a significant role in its biological activity. The trifluoromethyl group's presence enhances binding affinity through increased hydrophobic interactions .

Several compounds share structural similarities with Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate. Notable examples include:

  • Ethyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate
    • Similar structure but contains a propanoate group instead of acetate.
  • Methyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate
    • Similar structure but features a methyl ester instead of an ethyl ester.
  • Ethyl 3-[2-bromo-4-(trifluoromethyl)-phenoxy]propanoate
    • Contains a bromo group instead of a chloro group.

Uniqueness

Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate is unique due to the combination of both chloro and trifluoromethyl groups on the phenoxy ring. This distinct configuration imparts specific electronic and steric properties that differentiate it from other similar compounds, contributing to its unique reactivity and applications .

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Exact Mass

282.0270564 g/mol

Monoisotopic Mass

282.0270564 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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